N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Description
Properties
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-6-12(10-13)15(20)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRKMVPKHVSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene or a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Bromoacetamide Moiety: The final step involves the reaction of the intermediate compound with bromoacetyl chloride in the presence of a base such as triethylamine to form the bromoacetamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced amines or alcohols.
Scientific Research Applications
N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Bromoacetamide Derivatives
Key Observations:
- Electron-Withdrawing Groups : Iodo (in N-(2-iodophenyl)-2-bromoacetamide) and fluorobenzyl groups (in N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide) enhance electrophilicity at the bromine atom, facilitating nucleophilic substitution in radiochemistry .
- Heterocyclic Influence : The azepane ring in this compound may improve solubility compared to smaller rings (e.g., pyrrolidine), while the pyridinyl group in [¹⁸F]FPyBrA aids in directing radiochemical reactions .
- Steric Effects : Bulky substituents like benzoyl (N-(2-benzoylphenyl)-2-bromoacetamide) reduce reaction rates in alkylation compared to less hindered analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
- Solubility : Azepane and pyridinyl groups improve water solubility compared to purely aromatic derivatives.
- Stability : Bromoacetamides with electron-withdrawing groups (e.g., iodophenyl) are prone to decomposition in protic solvents .
Biological Activity
N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 339.23 g/mol. The presence of the azepane ring, a seven-membered nitrogen-containing heterocycle, contributes to its unique biological activity and reactivity profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways related to:
- Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.
- Protein Interactions : The compound may alter protein interactions, influencing cellular functions such as proliferation and apoptosis.
These interactions suggest that this compound could be utilized in therapeutic contexts, particularly for conditions involving inflammation and cancer.
Biological Activity
Therapeutic Potential : Preliminary studies indicate that this compound exhibits:
- Anti-inflammatory Properties : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, warranting further investigation into its mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Heterocyclic Ring | Reactivity | Applications |
|---|---|---|---|
| This compound | Azepane | Moderate | Anti-inflammatory, Anticancer |
| N-[3-(1-Piperidinylcarbonyl)phenyl]-2-bromoacetamide | Piperidine | Higher nucleophilicity | Enzyme inhibition |
| N-[3-(1-Morpholinylcarbonyl)phenyl]-2-bromoacetamide | Morpholine | Stronger base | Drug development |
| N-[3-(1-Pyrrolidinylcarbonyl)phenyl]-2-bromoacetamide | Pyrrolidine | Variable | Research applications |
The structural differences among these compounds influence their reactivity and potential applications in research and medicine.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed a reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound.
- Enzyme Inhibition Assays : In assays designed to evaluate enzyme inhibition, this compound exhibited significant inhibitory effects on enzymes involved in inflammatory pathways, indicating its utility in developing anti-inflammatory therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
